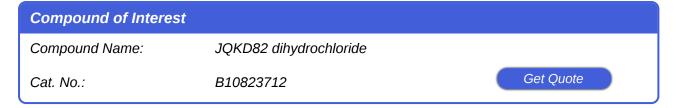


JQKD82 Dihydrochloride: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **JQKD82 dihydrochloride**, a selective inhibitor of lysine demethylase 5 (KDM5). **JQKD82 dihydrochloride** is a cell-permeable compound that has shown significant promise in preclinical studies for the treatment of multiple myeloma. This document details its chemical structure, properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

JQKD82 dihydrochloride, also known as JADA82 or PCK82 dihydrochloride, is a prodrug that delivers the active binding molecule, KDM5-C49, to potently inhibit KDM5 function.[1] The chemical and physical properties of **JQKD82** dihydrochloride are summarized in the table below.



Property	Value	Reference	
Synonyms	JADA82 dihydrochloride; PCK82 dihydrochloride	[1]	
Chemical Name	2,4-Diisopropoxyphenyl 2-(((2- ((2-(dimethylamino)ethyl) (ethyl)amino)-2- oxoethyl)amino)methyl)isonicot inate dihydrochloride	[2][3]	
Molecular Formula	C27H42Cl2N4O5	[3][4]	
Molecular Weight	573.56 g/mol	[2][3]	
CAS Number	2863635-05-4	[4][5]	
Purity	≥98% (HPLC)	[2][5]	
Solubility	Soluble to 50 mM in DMSO	[5]	
SMILES	O=C(C1=CC(CNCC(N(CCN(C)C)CC)=O)=NC=C1)OC2=CC= C(C=C2OC(C)C)OC(C)C.CI.CI	[1]	
InChI Key	LDSXMHKWRLCTDV- UHFFFAOYSA-N	[3]	

Mechanism of Action

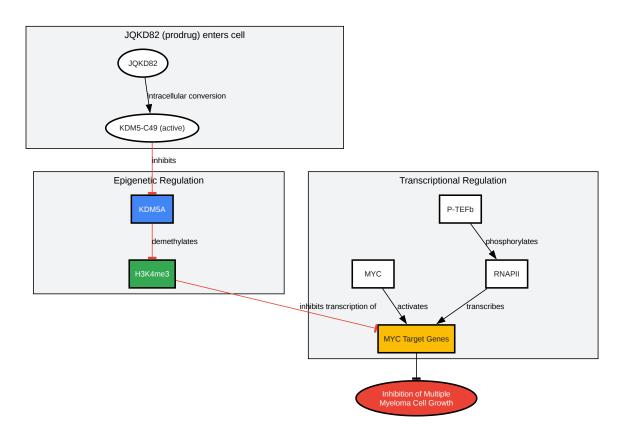
JQKD82 is a cell-permeable and selective inhibitor of the lysine demethylase 5 (KDM5) family of enzymes, with selectivity for the KDM5A isoform.[2][5] KDM5A is a histone demethylase that specifically removes methyl groups from lysine 4 of histone H3 (H3K4), a mark associated with active gene transcription.[5]

In multiple myeloma, KDM5A interacts with the positive transcription elongation factor b (P-TEFb) complex and cooperates with the oncogene MYC to control the expression of MYC-target genes. The mechanism of action of JQKD82 involves the following key steps:

Inhibition of KDM5A: JQKD82, as a prodrug, is converted to its active metabolite KDM5-C49 intracellularly. KDM5-C49 then inhibits the demethylase activity of KDM5A.



- Increase in H3K4me3: Inhibition of KDM5A leads to an increase in the global levels of histone H3 lysine 4 trimethylation (H3K4me3).[6]
- Inhibition of MYC-driven Transcription: Paradoxically, the resulting hypermethylation of H3K4me3 inhibits the downstream MYC-driven transcriptional output.[1][5] This is proposed to occur through the anchoring of the general transcription factor TFIID via its TAF3 subunit to the hypermethylated histones. This may create a barrier to the phosphorylation of RNA Polymerase II (RNAPII) by TFIIH and P-TEFb, which is essential for transcriptional elongation. This ultimately dampens the expression of MYC target genes that are crucial for the growth and survival of multiple myeloma cells.



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Proposed signaling pathway of JQKD82 in multiple myeloma cells.

In Vitro and In Vivo Activity



JQKD82 has demonstrated potent anti-proliferative activity in multiple myeloma cell lines. It inhibits the growth of MM.1S cells in a dose- and time-dependent manner, with a reported IC $_{50}$ value of 0.42 μ M.[6] Furthermore, treatment with JQKD82 induces G1 cell-cycle arrest in multiple myeloma cells.[6]

In vivo studies using a disseminated tumor model in NSG mice have shown that JQKD82 significantly reduces tumor burden and improves overall survival.[7] Treatment with JQKD82 in these models also leads to an increase in H3K4me3 levels and a reduction in MYC immunostaining in tumor tissues, confirming its on-target activity.[6]

Parameter	Cell Line	Value	Reference
IC50	MM.1S	0.42 μΜ	[2][6]
In vivo dosage	MOLP-8 xenograft	50-75 mg/kg, i.p., twice daily	[6]

Experimental Protocols Cell Viability (MTT) Assay

This protocol is adapted for assessing the effect of JQKD82 on the viability of multiple myeloma cell lines.

- Cell Seeding: Seed multiple myeloma cells (e.g., MM.1S) in a 96-well plate at a density of 5 \times 10⁴ cells/well in 100 μ L of culture medium.
- Compound Treatment: Add various concentrations of JQKD82 (e.g., 0.1-10 μM) to the wells.
 Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plate for the desired time period (e.g., 5 days) at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: Add 10 μL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Solubilization: Add 100 μL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.



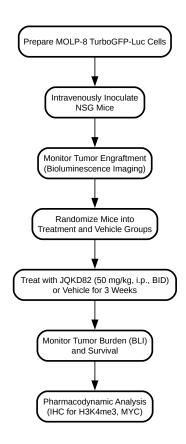
- Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
- Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Xenograft Model

This protocol outlines a general workflow for evaluating the efficacy of JQKD82 in a disseminated multiple myeloma mouse model.

- Cell Line Preparation: Engineer a multiple myeloma cell line (e.g., MOLP-8) to express luciferase (TurboGFP-Luc) for in vivo imaging.
- Animal Model: Use immunodeficient mice, such as NSG mice.
- Tumor Cell Inoculation: Intravenously inject the luciferase-expressing multiple myeloma cells into the mice.
- Tumor Engraftment Monitoring: Monitor tumor engraftment and growth non-invasively using bioluminescence imaging (BLI).
- Treatment: Once tumors are established, randomize the mice into treatment and vehicle control groups. Administer JQKD82 (e.g., 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection twice a day for a specified period (e.g., 3 weeks).[8]
- Efficacy Evaluation: Monitor tumor burden throughout the study using BLI. At the end of the study, collect tumors for pharmacodynamic analysis (e.g., immunohistochemistry for H3K4me3 and MYC).
- Survival Analysis: Monitor the survival of the mice in each group.





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Workflow for in vivo evaluation of JQKD82.

Conclusion

JQKD82 dihydrochloride is a potent and selective KDM5 inhibitor with a well-defined mechanism of action that leads to the suppression of MYC-driven transcription in multiple myeloma. Its efficacy in both in vitro and in vivo models highlights its potential as a therapeutic agent for this malignancy. The information and protocols provided in this guide are intended to support further research and development of JQKD82 and related compounds.

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